4-(3-chlorophenyl)-N-[(2S)-1-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-1-oxopropan-2-yl]piperazine-1-carboxamide
Description
4-(3-CHLOROPHENYL)-N-{(1S)-1-METHYL-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, a thiadiazole ring, and a pyrazinecarboxamide moiety
Properties
Molecular Formula |
C17H21ClN6O2S |
|---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-N-[(2S)-1-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-1-oxopropan-2-yl]piperazine-1-carboxamide |
InChI |
InChI=1S/C17H21ClN6O2S/c1-11(15(25)20-16-22-21-12(2)27-16)19-17(26)24-8-6-23(7-9-24)14-5-3-4-13(18)10-14/h3-5,10-11H,6-9H2,1-2H3,(H,19,26)(H,20,22,25)/t11-/m0/s1 |
InChI Key |
KDAJEGLQXIBDBG-NSHDSACASA-N |
Isomeric SMILES |
CC1=NN=C(S1)NC(=O)[C@H](C)NC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C(C)NC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-CHLOROPHENYL)-N-{(1S)-1-METHYL-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorophenyl halide reacts with a nucleophile.
Formation of the Pyrazinecarboxamide Moiety: The pyrazinecarboxamide moiety is formed through the condensation of a suitable amine with a pyrazinecarboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring or the methyl groups.
Reduction: Reduction reactions can occur at the carbonyl group in the pyrazinecarboxamide moiety.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the thiadiazole ring or methyl groups.
Reduction: Reduced forms of the pyrazinecarboxamide moiety.
Substitution: Substituted derivatives of the chlorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its structural features suggest it could interact with biological targets in unique ways.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its diverse functional groups may allow it to interact with multiple biological pathways, making it a promising lead compound for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(3-CHLOROPHENYL)-N-{(1S)-1-METHYL-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could inhibit or activate these targets through binding interactions, leading to changes in cellular processes. The exact pathways involved would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- **4-(3-CHLOROPHENYL)-N-{(1S)-1-METHYL-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE
- **4-(3-CHLOROPHENYL)-N-{(1S)-1-METHYL-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE
Uniqueness
This compound is unique due to its combination of a chlorophenyl group, a thiadiazole ring, and a pyrazinecarboxamide moiety This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
